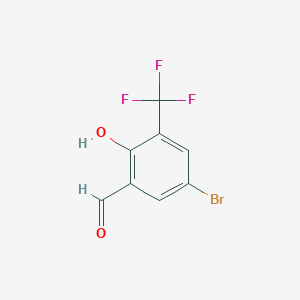

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

Description

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 251300-30-8) is a substituted benzaldehyde derivative with the molecular formula C₈H₄BrF₃O₂ and a molecular weight of 269.02 g/mol . Its canonical SMILES is C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br, reflecting the bromine atom at position 5, hydroxyl group at position 2, and trifluoromethyl (-CF₃) substituent at position 3 . Key physicochemical properties include:

- Density: 1.8 ± 0.1 g/cm³

- Boiling Point: 219.1 ± 35.0 °C (at 760 mmHg)

- LogP: 3.86

- Hydrogen Bond Donors/Acceptors: 1 donor, 5 acceptors .

This compound is utilized in proteomics research and organic synthesis, particularly as a precursor for bioactive molecules .

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOPDQCEVBJGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381362 | |

| Record name | 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251300-30-8 | |

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251300-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde typically involves the bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions

Major Products Formed

Oxidation: 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.

Reduction: 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is synthesized through the bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde using reagents such as bromine or N-bromosuccinimide (NBS). The typical yield from this reaction is around 66%.

Applications in Synthesis:

- Building Block : It is utilized as a building block for synthesizing various pharmaceuticals and agrochemicals.

- Synthetic Methodologies : The compound facilitates the development of new synthetic methodologies, especially in constructing fluorinated compounds that exhibit enhanced biological activity.

Biological Studies

The compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

- Enzyme Inhibition : Research indicates that the compound can inhibit specific enzymes, which may affect metabolic pathways related to drug metabolism and detoxification.

- Antimicrobial Properties : Preliminary studies have shown that it exhibits antimicrobial activity against several bacterial strains, suggesting potential applications in antibiotic development .

- Anticancer Potential : Some investigations suggest that it may induce apoptosis in cancer cells, highlighting its potential use in cancer therapy .

- Neuroprotective Effects : Evidence points to its ability to modulate neurotransmitter systems, offering neuroprotective benefits.

Industrial Applications

In addition to its research applications, this compound is employed in various industrial processes.

Industrial Uses:

- Specialty Chemicals Production : The compound is used in manufacturing specialty chemicals due to its unique reactivity.

- Proteomics Research : It serves as a tool for proteomics research, aiding in the study of protein interactions and functions .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated significant inhibition zones, suggesting its potential role as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Research focused on the compound's effect on cancer cell lines demonstrated that it could effectively induce apoptosis through specific signaling pathways. This finding opens avenues for further exploration in anticancer drug development.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde with structurally related benzaldehyde derivatives:

Key Observations :

- Trifluoromethyl vs. Trifluoromethoxy : Replacement of -CF₃ with -OCF₃ (as in 497959-32-7) increases molecular weight by ~16 g/mol but reduces hydrophobicity (predicted LogP ~2.8) .

- Fluorine Substitution : Adding fluorine at position 2 (1291487-26-7) marginally increases molecular weight and may enhance metabolic stability .

- tert-Butyl Group : The tert-butyl substituent in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde reduces electrophilicity compared to -CF₃, affecting reactivity in condensation reactions .

Crystallographic and Spectroscopic Data

This compound :

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde :

- Crystal Structure : Orthorhombic space group $ P21212_1 $, with O–H···O hydrogen bonds (1.82 Å) .

Biological Activity

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, synthesis, and applications in research.

Chemical Structure and Synthesis

This compound, with the CAS number 251300-30-8, features a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzaldehyde structure. The synthesis typically involves the bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions, yielding about 66% efficiency as a brown oil .

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in antimicrobial applications. For example, the presence of the trifluoromethyl group in this compound has been shown to increase potency against various microbial strains compared to non-fluorinated analogs .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit growth in several cancer cell lines. For instance, compounds with similar structures have shown IC50 values (the concentration required to inhibit cell growth by 50%) ranging from low micromolar concentrations against human cancer cell lines . The mechanism often involves the inhibition of key enzymes or receptors involved in tumor progression.

Enzyme Inhibition

This compound is noted for its potential to inhibit specific enzymes. Studies suggest that it may interact with molecular targets such as kinases or phosphatases, modulating their activity through competitive inhibition or allosteric effects . This property is particularly useful in drug development for targeting pathways involved in diseases like cancer and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, altering their activity.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways critical for cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

These findings illustrate the compound's potential as a lead candidate for further drug development targeting specific types of cancer.

Q & A

What synthetic methodologies are effective for preparing 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step strategies:

- Bromination and Trifluoromethyl Introduction: Use brominated phenylboronic acids (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid) in Suzuki-Miyaura cross-coupling reactions to install the trifluoromethyl group .

- Formylation: Directed ortho-metalation or Vilsmeier-Haack formylation to introduce the aldehyde group at the 2-position.

- Hydroxylation: Selective oxidation or protection/deprojection of phenolic hydroxyl groups.

Optimization Tips:

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Use anhydrous conditions for trifluoromethylation to prevent hydrolysis .

How can spectroscopic data (NMR, IR, MS) resolve ambiguities in structural characterization of this compound?

Answer:

Key spectral features:

- ¹H NMR: Aldehyde proton appears as a singlet near δ 10.2–10.5 ppm. Hydroxyl proton (exchangeable) may be broad near δ 9.5–10.0 ppm.

- ¹³C NMR: Trifluoromethyl (CF₃) carbons show splitting (¹J₃₁₉ = 270–280 Hz) .

- IR: Strong C=O stretch (aldehyde) at ~1700 cm⁻¹ and O–H stretch (phenolic) at ~3300 cm⁻¹.

- MS: Molecular ion peak ([M+H]⁺) expected at m/z 283 (C₈H₄BrF₃O₂).

Data Ambiguity Resolution:

- Compare with analogs like 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone, where aldehyde reactivity confirms functional group placement .

What crystallographic techniques are suitable for determining the molecular structure of this compound?

Answer:

-

Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement (high-resolution data) and ORTEP-3 for visualization .

-

Key Parameters:

Parameter Example Data (from analogs) Space group P2₁/c Unit cell dimensions a = 8.42 Å, b = 10.15 Å, c = 14.20 Å R-factor < 0.05

Challenges:

- Crystallize under slow evaporation (acetone/hexane) due to low solubility.

How can contradictions between spectroscopic and crystallographic data be resolved?

Answer:

- Tautomerism Check: The aldehyde and hydroxyl groups may form intramolecular hydrogen bonds, altering spectral vs. solid-state structures. Validate via:

Example:

In 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone, SCXRD confirmed planar geometry despite NMR suggesting rotational freedom .

What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?

Answer:

- Derivatization Pathways:

SAR Considerations:

- The trifluoromethyl group enhances lipophilicity and metabolic stability .

- Bromine substitution influences electronic effects (Hammett σₚ⁺ ≈ 0.86).

What purification challenges arise due to the compound’s reactive aldehyde group, and how are they addressed?

Answer:

- Challenges: Aldehyde oxidation or dimerization during chromatography.

- Solutions:

Safety Note:

How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., aldehyde carbon).

- Docking Studies: Use PubChem data (CID: pending) to model interactions with enzymes like cytochrome P450 .

Example:

Analogous trifluoromethylbenzaldehydes show strong binding to hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.